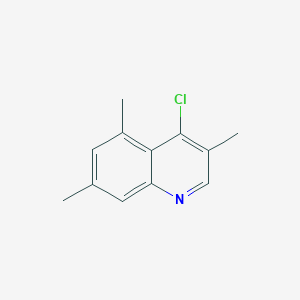

Quinoline, 4-chloro-3,5,7-trimethyl-

Description

Contextualization within Halogenated and Alkylated Quinoline (B57606) Chemistry

The chemistry of 4-Chloro-3,5,7-trimethylquinoline is best understood by examining its core components: a quinoline nucleus, a chloro group at the 4-position, and three methyl groups at the 3, 5, and 7-positions.

Halogenated Aspect : The 4-chloro substituent is a pivotal feature, rendering the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is a cornerstone of quinoline chemistry, allowing the chlorine atom to be displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols. mdpi.comresearchgate.net This synthetic versatility is fundamental to the creation of diverse libraries of quinoline derivatives for further study. nih.gov The reactivity of the 4-chloro position is well-documented and is significantly influenced by the electronic nature of other substituents on the ring. researchgate.net

Alkylated Aspect : The presence of methyl groups at positions 3, 5, and 7 influences the molecule's electronic properties and steric profile. Alkyl groups are electron-donating, which can affect the reactivity of the quinoline ring system. pharmaguideline.com For instance, the electron-donating nature of the methyl groups can modulate the electrophilicity of the C4 carbon, potentially influencing the rate of nucleophilic substitution compared to an unsubstituted 4-chloroquinoline (B167314). Furthermore, the steric hindrance provided by the methyl group at position 3, adjacent to the chloro group, could play a role in the kinetics of substitution reactions at the C4 position.

Structural Significance as a Substituted Heterocyclic Scaffold

Heterocyclic compounds are integral to modern drug development, with over 85% of biologically active chemicals containing a heterocycle. nih.gov The quinoline ring system is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.gov

The specific substitution pattern of 4-Chloro-3,5,7-trimethylquinoline defines its unique three-dimensional shape and electronic distribution. These features are critical for its potential interactions with biological macromolecules like enzymes and receptors. rroij.com Medicinal chemists systematically modify heterocyclic scaffolds to fine-tune their potency, selectivity, and pharmacokinetic properties. rroij.com The combination of a reactive chloro handle and modulating methyl groups makes this compound an interesting, albeit underexplored, scaffold for developing novel therapeutic agents. usm.edu

Evolution of Research Themes in Quinoline Derivatives

Research into quinoline derivatives has a rich history, evolving from the study of natural products to the rational design of synthetic molecules with tailored functions.

Early Research : Initial interest in quinolines was heavily driven by their potent antimalarial properties, exemplified by quinine, an alkaloid extracted from Cinchona bark, and synthetic analogues like chloroquine. nih.govwikipedia.org This established the quinoline core as a key pharmacophore in infectious disease research.

Modern Therapeutic Applications : The scope of quinoline research has expanded dramatically. Functionalized quinoline motifs are now investigated for a vast array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV activities. nih.govnih.gov The ability to functionalize the quinoline ring at various positions allows for the optimization of activity against specific biological targets. nih.gov

Materials Science : Beyond medicine, quinoline derivatives are explored in materials science. For instance, their unique photophysical properties have led to their use as precursors for cyanine (B1664457) dyes and as versatile chelating agents. wikipedia.org

The hypothetical study of 4-Chloro-3,5,7-trimethylquinoline would fit squarely within these modern research themes, serving as a precursor for novel compounds to be screened for various biological activities or explored for unique material properties.

Scope of Scholarly Inquiry on 4-Chloro-3,5,7-trimethylquinoline

While direct scholarly articles on 4-Chloro-3,5,7-trimethylquinoline are scarce, a typical research program for a novel compound of this nature would encompass several key stages:

Synthesis : Development of an efficient synthetic route. This would likely involve a classical quinoline synthesis method (e.g., Skraup, Friedlander, or Combes synthesis) using appropriately substituted aniline (B41778) and carbonyl precursors, followed by chlorination of the resulting quinolin-4-one. pharmaguideline.com

Structural Characterization : Unambiguous confirmation of the structure using modern analytical techniques. This is a critical step for any new compound.

Reactivity Studies : Investigation of the compound's chemical behavior, with a primary focus on the nucleophilic displacement of the 4-chloro group to synthesize a range of new derivatives. mdpi.com

Biological Screening : Evaluation of the parent compound and its derivatives for potential pharmacological activity across various assays (e.g., anticancer, antimicrobial). iosrjournals.org

Structure-Activity Relationship (SAR) Studies : Once a biological activity is identified, SAR studies are conducted to understand how different structural modifications influence this activity, guiding the design of more potent and selective analogues. nih.gov

The table below summarizes the typical analytical methods used to characterize such novel quinoline structures.

| Analytical Technique | Purpose | Typical Observations for a Quinoline Scaffold |

| NMR Spectroscopy (¹H, ¹³C) | To determine the carbon-hydrogen framework and confirm substituent positions. | Aromatic proton signals in the 7-9 ppm range; distinct signals for the three methyl groups. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. | A molecular ion peak corresponding to the exact mass of C₁₂H₁₂ClN. |

| Infrared (IR) Spectroscopy | To identify functional groups and bond types within the molecule. | Characteristic peaks for C=C and C=N stretching in the aromatic system. |

| X-ray Crystallography | To determine the precise three-dimensional structure and conformation in the solid state. | Provides definitive bond lengths, bond angles, and intermolecular interactions. |

Structure

2D Structure

Properties

CAS No. |

61563-53-9 |

|---|---|

Molecular Formula |

C12H12ClN |

Molecular Weight |

205.68 g/mol |

IUPAC Name |

4-chloro-3,5,7-trimethylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3 |

InChI Key |

KRPBOBBDYDQGIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=CC(=C2Cl)C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Chloro 3,5,7 Trimethylquinoline

Nucleophilic Aromatic Substitution at the Chloro-Substituted Position

The presence of a chlorine atom at the C-4 position of the quinoline (B57606) ring is a key feature that governs a significant portion of the reactivity of 4-chloro-3,5,7-trimethylquinoline. This position is activated towards nucleophilic attack, a characteristic feature of 4-haloquinolines.

The C-4 chloro group in 4-chloroquinolines is known to be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing effect of the quinoline nitrogen atom, which polarizes the C-Cl bond and stabilizes the intermediate formed upon nucleophilic attack. While specific studies on 4-chloro-3,5,7-trimethylquinoline are not extensively documented, the general reactivity pattern of 4-chloroquinolines suggests that the chloro group can be displaced by a variety of nucleophiles. mdpi.comresearchgate.net

The methyl groups at positions 3, 5, and 7 are expected to influence this reactivity. The methyl group at the 3-position, being in close proximity to the reaction center, may exert a steric hindrance effect, potentially slowing down the rate of substitution compared to an unsubstituted 4-chloroquinoline (B167314). Conversely, the electron-donating nature of the methyl groups at positions 5 and 7 could slightly decrease the electrophilicity of the C-4 carbon, but this electronic effect is generally less pronounced than the activating effect of the ring nitrogen.

A range of nucleophiles are expected to react with 4-chloro-3,5,7-trimethylquinoline to yield the corresponding 4-substituted products. These reactions are foundational for the synthesis of a diverse array of functionalized quinoline derivatives. mdpi.com

Table 1: Expected Nucleophilic Aromatic Substitution Reactions of 4-Chloro-3,5,7-trimethylquinoline This table is based on the general reactivity of 4-chloroquinolines and not on specific experimental data for 4-chloro-3,5,7-trimethylquinoline.

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide | 4-Hydroxy-3,5,7-trimethylquinoline |

| Alkoxide | Sodium Methoxide | 4-Methoxy-3,5,7-trimethylquinoline |

| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-3,5,7-trimethylquinoline |

| Amine | Ammonia, Primary/Secondary Amines | 4-Amino-3,5,7-trimethylquinoline derivatives |

| Azide (B81097) | Sodium Azide | 4-Azido-3,5,7-trimethylquinoline |

The mechanism of nucleophilic aromatic substitution on 4-chloroquinolines generally proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

In the case of 4-chloro-3,5,7-trimethylquinoline, the reaction would be initiated by the attack of a nucleophile at the C-4 position, leading to the formation of a tetrahedral intermediate. The negative charge of this intermediate is delocalized over the quinoline ring, with significant contributions from the nitrogen atom, which provides stabilization. The subsequent departure of the chloride ion restores the aromaticity of the ring and yields the final substituted product.

The rate of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally react faster. Polar aprotic solvents are often employed to facilitate these types of reactions.

Electrophilic Aromatic Substitution on the Quinoline Core

While the quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, the presence of activating methyl groups can facilitate such reactions.

The three methyl groups on the carbocyclic ring of 4-chloro-3,5,7-trimethylquinoline are ortho, para-directing and activating for electrophilic aromatic substitution. The positions available for substitution on the carbocyclic ring are C-6 and C-8. The directing effects of the methyl groups at C-5 and C-7 will strongly influence the regioselectivity of the reaction.

The methyl group at C-5 will direct incoming electrophiles to the C-6 and C-8 positions. Similarly, the methyl group at C-7 will also direct to the C-6 and C-8 positions. This reinforcement of directing effects suggests that electrophilic substitution will likely occur at either the C-6 or C-8 position. Steric hindrance may play a role in determining the final product distribution, with the less sterically hindered position being favored.

Common electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, could potentially be applied to 4-chloro-3,5,7-trimethylquinoline. The specific reaction conditions would need to be carefully controlled to achieve selective functionalization and to avoid unwanted side reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions of 4-Chloro-3,5,7-trimethylquinoline This table is based on general principles of electrophilic aromatic substitution and the directing effects of methyl groups.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3/H2SO4 | 4-Chloro-3,5,7-trimethyl-6-nitroquinoline and/or 4-Chloro-3,5,7-trimethyl-8-nitroquinoline |

| Bromination | Br2/FeBr3 | 6-Bromo-4-chloro-3,5,7-trimethylquinoline and/or 8-Bromo-4-chloro-3,5,7-trimethylquinoline |

| Sulfonation | Fuming H2SO4 | 4-Chloro-3,5,7-trimethylquinoline-6-sulfonic acid and/or 4-Chloro-3,5,7-trimethylquinoline-8-sulfonic acid |

Functionalization of Methyl Groups

The methyl groups attached to the quinoline core of 4-chloro-3,5,7-trimethylquinoline also present opportunities for chemical modification. While specific literature on the functionalization of the methyl groups of this particular compound is scarce, general methods for the transformation of aryl methyl groups can be considered.

The methyl groups at positions 5 and 7, being attached to the carbocyclic ring, are expected to behave similarly to other benzylic methyl groups. They could potentially undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions. Free-radical halogenation could also be a viable pathway to introduce functionality, leading to the formation of halomethyl derivatives which can then be further transformed.

The methyl group at the C-3 position is on the heterocyclic ring and its reactivity might be influenced by the adjacent nitrogen atom and the chloro-substituent. This could make it more or less susceptible to certain reactions compared to the methyl groups on the carbocyclic ring. For instance, condensation reactions with aldehydes might be possible at this position under specific catalytic conditions.

Table 3: Potential Reactions for the Functionalization of Methyl Groups This table outlines general synthetic transformations applicable to aryl methyl groups.

| Reaction Type | Reagents | Potential Product Type |

| Oxidation | KMnO4, K2Cr2O7 | Carboxylic acid derivatives |

| Free-Radical Halogenation | NBS, light/heat | Halomethyl derivatives |

| Condensation | Aldehydes, base/acid catalyst | Styryl derivatives (at C-3) |

Oxidative Transformations of Alkyl Substituents

While specific studies on the oxidative transformation of the alkyl substituents of 4-chloro-3,5,7-trimethylquinoline are not extensively documented in the provided search results, the reactivity of methyl groups on quinoline rings is a well-established area of organic synthesis. Generally, methyl groups attached to heterocyclic systems can be oxidized to various functional groups, including aldehydes, carboxylic acids, and hydroxymethyl groups, using a range of oxidizing agents. The specific conditions for these transformations can be fine-tuned to achieve selective oxidation of one or more methyl groups. The presence of multiple methyl groups on the quinoline ring of 4-chloro-3,5,7-trimethylquinoline suggests that regioselective oxidation could be a potential pathway to generate a variety of functionalized derivatives.

Radical and Photochemical Reactions at Methyl Sites

The methyl groups of 4-chloro-3,5,7-trimethylquinoline are potential sites for radical and photochemical reactions. nih.gov Photochemical approaches, particularly those involving visible-light photoredox catalysis, offer mild and selective methods for the generation of radical intermediates. nih.gov These reactions can lead to C-H functionalization of the methyl groups, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. While direct examples involving 4-chloro-3,5,7-trimethylquinoline are not prevalent in the provided results, the general principles of photochemical transformations on similar aromatic systems suggest that this compound could be a viable substrate for such reactions. nih.gov For instance, intramolecular [2+2] photocycloaddition reactions have been utilized in the synthesis of complex polycyclic systems, a strategy that could potentially be adapted for derivatives of 4-chloro-3,5,7-trimethylquinoline. nih.gov

Derivatization for Advanced Chemical Structures

The functional groups present in 4-chloro-3,5,7-trimethylquinoline, namely the chloro and methyl groups, provide ample opportunities for its derivatization into more complex and advanced chemical structures.

Construction of Fused and Bridged Systems

The derivatization of 4-chloro-3,5,7-trimethylquinoline can lead to the construction of fused and bridged ring systems. The chloro group can be displaced by various nucleophiles to introduce functionalities that can then participate in intramolecular cyclization reactions to form fused rings. Strategies for constructing bridged systems often involve intramolecular Michael reactions or other cyclization pathways. nih.gov While specific examples for 4-chloro-3,5,7-trimethylquinoline are not provided, the general methodologies for the construction of such systems from halo-substituted heterocycles are well-established. nih.gov

Spectroscopic and Structural Elucidation of 4 Chloro 3,5,7 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-chloro-3,5,7-trimethylquinoline, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

The aromatic region would feature signals for H-2, H-6, and H-8.

H-2: This proton is on the pyridine (B92270) ring, adjacent to the nitrogen atom, and is expected to be the most deshielded aromatic proton, likely appearing as a singlet in the range of δ 8.5-8.8 ppm.

The methyl protons would appear as sharp singlets in the upfield region of the spectrum:

C-3 Methyl: This methyl group is on the pyridine ring and its chemical shift would be around δ 2.5-2.7 ppm.

C-5 and C-7 Methyls: These groups are on the benzene (B151609) ring and are expected to have chemical shifts in the range of δ 2.4-2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-chloro-3,5,7-trimethylquinoline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.5 - 8.8 | Singlet |

| H-8 | 7.6 - 7.8 | Singlet |

| H-6 | 7.3 - 7.5 | Singlet |

| C3-CH₃ | 2.5 - 2.7 | Singlet |

| C5-CH₃ | 2.4 - 2.6 | Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 4-chloro-3,5,7-trimethylquinoline, a total of 12 distinct signals are expected (9 for the quinoline (B57606) core and 3 for the methyl groups).

Quaternary Carbons: The spectrum would show several signals for quaternary carbons, including C-4 (bearing the chlorine), C-3, C-5, C-7 (bearing methyl groups), and the two carbons at the ring fusion (C-4a and C-8a). The C-4 carbon, directly attached to the electronegative chlorine atom, is expected to be significantly deshielded, with a chemical shift in the range of δ 145-150 ppm.

Aromatic CH Carbons: The signals for the protonated aromatic carbons (C-2, C-6, C-8) would appear in the typical aromatic region (δ 120-140 ppm).

Methyl Carbons: The three methyl carbons would resonate in the upfield region of the spectrum, typically between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-chloro-3,5,7-trimethylquinoline

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 135 - 137 |

| C-4 | 145 - 150 |

| C-4a | 147 - 149 |

| C-5 | 138 - 140 |

| C-6 | 125 - 127 |

| C-7 | 139 - 141 |

| C-8 | 126 - 128 |

| C-8a | 128 - 130 |

| C3-CH₃ | 18 - 20 |

| C5-CH₃ | 20 - 22 |

To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments would be essential. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the case of 4-chloro-3,5,7-trimethylquinoline, the lack of adjacent aromatic protons would result in a COSY spectrum with no cross-peaks in the aromatic region, confirming the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C-2, C-6, C-8, and the three methyl groups based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is a crucial experiment for assigning the quaternary carbons. For instance, the H-2 proton would show correlations to C-3 and C-4, and the methyl protons would show correlations to the adjacent ring carbons, allowing for the complete assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is useful for confirming stereochemistry and spatial relationships. For this planar molecule, NOESY could confirm the proximity of the C-3 methyl protons to the H-2 proton and the C-5 methyl protons to the H-6 proton.

In cases of severe signal overlap or for studying reaction mechanisms, isotopic labeling can be a powerful tool. cernobioscience.comwikipedia.org By selectively replacing certain atoms with their isotopes (e.g., ¹³C or ¹⁵N), specific signals in the NMR spectrum can be identified or enhanced. sigmaaldrich.comportlandpress.com For a relatively small molecule like 4-chloro-3,5,7-trimethylquinoline, this is less likely to be necessary for basic structural elucidation but could be employed in more advanced studies. For example, synthesizing the compound with a ¹³C-labeled methyl group would allow for the unambiguous assignment of that specific methyl signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. mdpi.com

The molecular formula for 4-chloro-3,5,7-trimethylquinoline is C₁₂H₁₂ClN. The nominal molecular weight would be 217 g/mol (using the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N). The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z 217 and 219.

The fragmentation of substituted quinolines in mass spectrometry often involves the loss of substituents and cleavage of the quinoline ring system. nih.gov For 4-chloro-3,5,7-trimethylquinoline, likely fragmentation pathways would include:

Loss of a methyl radical ([M-15]⁺): This would result in a peak at m/z 202.

Loss of a chlorine radical ([M-35]⁺): This would lead to a peak at m/z 182.

Subsequent loss of other small molecules or radicals.

Table 3: Predicted Mass Spectrometry Data for 4-chloro-3,5,7-trimethylquinoline

| m/z | Interpretation |

|---|---|

| 217/219 | Molecular ion peak ([M]⁺) showing the characteristic 3:1 isotopic pattern for chlorine |

| 202 | [M - CH₃]⁺ |

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The calculated exact mass for C₁₂H₁₂³⁵ClN is 217.0658. An experimental HRMS measurement confirming this value would provide unequivocal proof of the molecular formula.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 4-chloro-3,5,7-trimethylquinoline |

| 4-chloro-2-methylquinoline |

Ionization Techniques and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of 4-chloro-3,5,7-trimethylquinoline through fragmentation analysis. Under electron impact (EI) ionization, the molecule typically undergoes a series of fragmentation events that provide structural insights. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

A plausible fragmentation pathway for 4-chloro-3,5,7-trimethylquinoline would likely initiate with the loss of a chlorine atom or a methyl group. The cleavage of the C-Cl bond is a common initial fragmentation step for chloro-substituted aromatic compounds. Alternatively, the loss of a methyl radical (•CH3) from one of the three methyl groups would result in a stable ion. Subsequent fragmentations could involve the elimination of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for nitrogen-containing heterocyclic systems. The precise fragmentation pattern and the relative abundance of fragment ions provide a unique fingerprint for the molecule's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the molecular structure of 4-chloro-3,5,7-trimethylquinoline by probing its vibrational modes.

Identification of Characteristic Vibrational Modes

The vibrational spectrum of 4-chloro-3,5,7-trimethylquinoline is characterized by a series of distinct bands corresponding to specific functional groups and bond vibrations. The high-frequency region of the IR and Raman spectra is dominated by C-H stretching vibrations of the aromatic ring and the methyl groups. The aromatic C-H stretching modes typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed just below 3000 cm⁻¹.

Table 1: Characteristic Vibrational Modes for 4-Chloro-3,5,7-trimethylquinoline

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C and C=N Ring Stretch | 1600 - 1400 |

| CH₃ Asymmetric Bend | ~1450 |

| CH₃ Symmetric Bend | ~1375 |

| C-Cl Stretch | 800 - 600 |

Conformational Insights from Vibrational Analysis

While the quinoline ring itself is rigid, the orientation of the methyl groups can be subject to conformational preferences. Vibrational spectroscopy can provide insights into these subtle structural details. The positions and bandwidths of the methyl group vibrational modes can be influenced by their local environment and any steric interactions. By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), it is possible to analyze different possible conformations and determine the most stable arrangement of the methyl substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of 4-chloro-3,5,7-trimethylquinoline.

Determination of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of 4-chloro-3,5,7-trimethylquinoline is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the quinoline ring system. The substitution pattern, including the chloro and trimethyl groups, influences the energy of these transitions and thus the position of the absorption maxima (λmax). Generally, substituted quinolines display two or three main absorption bands. The intense bands at shorter wavelengths are typically assigned to π → π* transitions, while weaker bands at longer wavelengths may be attributed to n → π* transitions involving the nitrogen lone pair electrons. The solvent environment can also play a role, with polar solvents potentially causing shifts in the absorption maxima.

Photophysical Properties and Quantum Yields

Upon absorption of light, 4-chloro-3,5,7-trimethylquinoline can dissipate the excess energy through various photophysical pathways, including fluorescence. The fluorescence spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process. This property is highly dependent on the molecular structure and can be quenched by various factors. The presence of the chlorine atom, a heavy atom, could potentially influence the rate of intersystem crossing to the triplet state, which would, in turn, affect the fluorescence quantum yield.

X-ray Crystallography for Definitive Solid-State Structure

While crystallographic data for the specific compound 4-chloro-3,5,7-trimethylquinoline is not available, the study of analogous quinoline derivatives provides a framework for understanding the potential structural characteristics of this molecule.

Determination of Molecular Geometry and Bond Connectivity

In the absence of experimental data for 4-chloro-3,5,7-trimethylquinoline, the molecular geometry can be predicted based on the known structures of related compounds. For instance, the crystal structure of 4-chloro-6,7-dimethoxyquinoline (B44214) reveals a nearly planar quinoline ring system. researchgate.netnih.gov It is anticipated that 4-chloro-3,5,7-trimethylquinoline would also exhibit a planar quinoline core. The chlorine atom at the 4-position and the methyl groups at the 3, 5, and 7-positions would be connected to the quinoline ring, and their precise bond lengths and the angles they form with the ring would be determined by X-ray diffraction.

Table 1: Predicted General Bond Types in 4-Chloro-3,5,7-trimethylquinoline

| Bond Type | Description |

| C-C (aromatic) | Bonds within the quinoline ring system. |

| C-N (aromatic) | Bonds involving the nitrogen atom in the quinoline ring. |

| C-Cl | Bond between the quinoline ring and the chlorine atom. |

| C-C (alkyl-aromatic) | Bonds connecting the methyl groups to the quinoline ring. |

| C-H (aromatic and alkyl) | Bonds involving hydrogen atoms. |

Analysis of Crystal Packing and Intermolecular Interactions

It is plausible that the crystal structure of 4-chloro-3,5,7-trimethylquinoline would be influenced by similar weak intermolecular forces, such as:

π-π stacking: The aromatic quinoline rings could stack on top of each other, contributing to the stability of the crystal lattice.

C-H…Cl hydrogen bonds: The hydrogen atoms of the methyl groups or the quinoline ring could form weak hydrogen bonds with the chlorine atom of a neighboring molecule. researchgate.net

Halogen-halogen interactions: Cl…Cl contacts between adjacent molecules could also play a role in the crystal packing. ias.ac.in

Absolute Configuration Assignment

The concept of absolute configuration is relevant for chiral molecules, which are non-superimposable on their mirror images. 4-Chloro-3,5,7-trimethylquinoline is an achiral molecule as it possesses a plane of symmetry. Therefore, the assignment of an absolute configuration is not applicable to this compound.

Computational and Theoretical Investigations of 4 Chloro 3,5,7 Trimethylquinoline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. Methodologies like DFT and ab initio calculations provide insights into ground and excited state properties, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and interactions.

Density Functional Theory (DFT) Studies on Ground State Properties

DFT is a prevalent computational method used to investigate the electronic structure of chemical systems. For quinoline (B57606) derivatives, DFT studies typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and molecular electrostatic potential (MEP) maps. a2bchem.com These calculations help in predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. Despite the common application of DFT to substituted quinolines, specific results for 4-chloro-3,5,7-trimethylquinoline are not available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. For complex molecules, these methods are often used to benchmark results obtained from more computationally efficient methods like DFT. No ab initio studies have been specifically published for 4-chloro-3,5,7-trimethylquinoline.

Selection and Validation of Computational Models and Basis Sets

The accuracy of any quantum chemical calculation is highly dependent on the chosen theoretical model (e.g., B3LYP for DFT) and the basis set (e.g., 6-311++G(d,p)). The selection involves a trade-off between computational cost and desired accuracy. Validation is often performed by comparing calculated results, such as vibrational frequencies or NMR chemical shifts, with experimental data for the same or structurally similar molecules. a2bchem.com For novel compounds like 4-chloro-3,5,7-trimethylquinoline, where experimental data may be scarce, validation would rely on established performance of certain model chemistries for the quinoline scaffold.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the flexibility of a molecule and its behavior over time, which is crucial for understanding its biological activity and physical properties.

Energy Minima and Global Conformer Search

Most flexible molecules can exist in multiple spatial arrangements known as conformations. A conformer search aims to identify all stable, low-energy conformations, particularly the global energy minimum, which is the most stable arrangement of the molecule. This is typically done by systematically rotating single bonds and performing energy minimization on the resulting structures. For 4-chloro-3,5,7-trimethylquinoline, rotation around the bonds of the methyl groups would be the primary source of conformational isomerism. However, no specific conformational analysis has been documented for this compound.

Rotational Barriers and Dynamic Behavior

Rotational barriers are the energy hurdles that must be overcome for a molecule to convert from one conformation to another, for instance, by the rotation of a methyl group. These barriers can be calculated by mapping the potential energy surface as a function of a specific dihedral angle. Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, showing how it flexes, vibrates, and interacts with its environment. Such specific computational data is not available for 4-chloro-3,5,7-trimethylquinoline.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For 4-chloro-3,5,7-trimethylquinoline, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) chemical shifts, vibrational modes, and electronic spectra. These predictions are typically performed using methods like Density Functional Theory (DFT), which balances computational cost with accuracy.

Computational NMR Chemical Shift Prediction for ¹H and ¹³C

Theoretical calculations of ¹H and ¹³C NMR spectra are instrumental in confirming molecular structures. While specific computational studies on 4-chloro-3,5,7-trimethylquinoline are not available in the reviewed literature, the methodology for such predictions is well-established. The Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT, is a standard approach for calculating the NMR chemical shifts of organic molecules.

For a hypothetical calculation, the process would involve optimizing the geometry of 4-chloro-3,5,7-trimethylquinoline, followed by the GIAO calculation to predict the chemical shifts. The results would be presented in a table, comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). Such a table would resemble the following hypothetical data:

Hypothetical ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-3,5,7-trimethylquinoline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 150.5 |

| H2 | 8.5 | - |

| C3 | - | 125.0 |

| C3-CH₃ | 2.4 | 18.0 |

| C4 | - | 142.0 |

| C4a | - | 148.0 |

| C5 | - | 135.0 |

| C5-CH₃ | 2.5 | 20.0 |

| C6 | - | 128.0 |

| H6 | 7.6 | - |

| C7 | - | 138.0 |

| C7-CH₃ | 2.6 | 21.0 |

| C8 | - | 127.0 |

| H8 | 7.8 | - |

| C8a | - | 124.0 |

Note: This data is illustrative and not based on actual published research for this specific compound.

Theoretical Vibrational Spectra and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities. A normal mode analysis, typically performed using DFT, can assign calculated frequencies to specific molecular motions, such as stretching, bending, and torsional modes.

For 4-chloro-3,5,7-trimethylquinoline, a theoretical vibrational analysis would reveal characteristic frequencies for the C-Cl stretching mode, C-H stretching of the aromatic rings and methyl groups, and various ring vibrations. This information is crucial for interpreting experimental IR and Raman spectra. The computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. Studies on similar chloroquinoline derivatives have shown good agreement between scaled theoretical frequencies and experimental data.

Hypothetical Vibrational Frequencies for 4-Chloro-3,5,7-trimethylquinoline

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 3000-2850 |

Intermolecular Interactions and Non-Covalent Bonding Analysis of 4-Chloro-3,5,7-trimethylquinoline

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry and material properties of crystalline solids. In the case of 4-chloro-3,5,7-trimethylquinoline, a variety of non-covalent interactions are computationally predicted to play a significant role in its crystal packing and molecular recognition processes. These interactions, though weak individually, collectively dictate the three-dimensional architecture of the molecular crystal. Theoretical investigations, often employing quantum chemical methods, provide deep insights into the nature and strength of these interactions.

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding: The quinoline moiety itself provides sites for potential hydrogen bonding. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors in the molecule itself, interactions with solvent molecules or co-formers with O-H or N-H groups are plausible. For instance, studies on other quinoline derivatives have highlighted the importance of hydrogen bonds in their crystal packing. researchgate.net In the solid state of 4-chloro-3,5,7-trimethylquinoline, weak C-H···N or C-H···Cl hydrogen bonds may be present. Computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), can be employed to characterize these weak interactions and determine their contribution to the lattice energy. nih.gov

Halogen Bonding: The chlorine atom at the 4-position of the quinoline ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a nucleophilic region on another molecule. mdpi.com In the case of 4-chloro-3,5,7-trimethylquinoline, the chlorine atom could interact with the nitrogen atom of a neighboring molecule (Cl···N) or the π-system of the quinoline ring (Cl···π). Theoretical studies on other chloro-substituted heterocyclic compounds have demonstrated the significance of halogen bonding in directing crystal packing. mdpi.com The strength and geometry of these potential halogen bonds can be computationally modeled to elucidate their role in the supramolecular assembly.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | C-H groups | Quinoline Nitrogen, Chlorine | Directional control, stabilization of molecular networks |

| Halogen Bonding | Chlorine at C4 | Quinoline Nitrogen, π-system | Directional control, formation of specific synthons |

π-π Stacking and Dispersive Forces

The planar aromatic system of the quinoline ring in 4-chloro-3,5,7-trimethylquinoline makes it highly susceptible to π-π stacking interactions, which are a dominant feature in the crystal structures of many aromatic compounds.

π-π Stacking: These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, quinoline rings can arrange in either a face-to-face or an offset (parallel-displaced) fashion. nih.govresearchgate.net Computational studies on substituted quinolines have shown that π-π interactions between the quinoline ring systems are a recurring motif. nih.gov The presence of methyl and chloro substituents on the quinoline ring of 4-chloro-3,5,7-trimethylquinoline will influence the electronic distribution of the π-system and, consequently, the geometry and energy of the π-π stacking. Quantum chemical calculations can quantify the interaction energies and determine the most favorable stacking configurations. These interactions are crucial in stabilizing the layered structures often observed in the crystals of planar aromatic molecules.

| Interaction Type | Description | Key Structural Features | Computational Approach |

| π-π Stacking | Attraction between aromatic rings. | Planar quinoline core. | Energy decomposition analysis, visualization of non-covalent interaction domains. |

| Dispersive Forces | Weak, non-directional attractions. | Overall molecular size and shape. | DFT with dispersion corrections (e.g., DFT-D). |

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific information regarding the chemical compound "Quinoline, 4-chloro-3,5,7-trimethyl-" to generate a thorough and scientifically accurate article according to the requested outline.

To create an article that is scientifically accurate and strictly focused on "Quinoline, 4-chloro-3,5,7-trimethyl-", as per the instructions, would require specific research findings on its role as a precursor, its use in forming complex scaffolds, its application in chemical probes, or its function in metal-catalyzed or organocatalytic systems. Such information is not present in the available literature.

Therefore, it is not possible to provide the requested article without resorting to speculation based on the properties of related but different compounds, which would not meet the required standards of scientific accuracy and strict adherence to the specified subject.

Applications of 4 Chloro 3,5,7 Trimethylquinoline in Chemical Synthesis and Materials Science

Development of Functional Materials

Incorporation into Polymeric Structures for Specific Properties

No research data has been found on the incorporation of "Quinoline, 4-chloro-3,5,7-trimethyl-" into polymeric structures.

Application in Optoelectronic or Supramolecular Materials

There is no documented application of "Quinoline, 4-chloro-3,5,7-trimethyl-" in optoelectronic or supramolecular materials.

Future Research Directions and Perspectives for 4 Chloro 3,5,7 Trimethylquinoline

Identification of Emerging Research Niches

While 4-Chloro-3,5,7-trimethylquinoline itself does not have an established biological profile, the broader class of substituted quinolines is rich with bioactivity. Future research should focus on screening this compound against targets in therapeutic areas where quinoline (B57606) derivatives have shown promise. The trimethyl substitution pattern can significantly alter the compound's lipophilicity and steric profile compared to less-substituted quinolines, potentially leading to novel selectivity or improved potency.

Emerging research niches for this compound could include:

Anticancer Agents: Many 4-aminoquinoline (B48711) derivatives, synthesized from 4-chloroquinoline (B167314) precursors, exhibit cytotoxic effects against various cancer cell lines. nih.govmdpi.com The 4-chloro group on the target molecule is a key handle for synthesizing a library of 4-amino derivatives for screening against kinases or other cancer-related targets.

Antimicrobial and Antifungal Development: The quinoline core is present in numerous antimicrobial and antifungal agents. semanticscholar.org Research into derivatives of 4-Chloro-3,5,7-trimethylquinoline could lead to new compounds that overcome existing resistance mechanisms.

Neurodegenerative Disease Modulators: Chloroquinoline and its derivatives have been investigated as modulators of amyloid precursor protein metabolism, a key process in Alzheimer's disease. nih.gov The specific substitution on 4-Chloro-3,5,7-trimethylquinoline could offer a new molecular shape to explore interactions with amyloid-related pathways.

Anti-inflammatory Applications: Quinoline derivatives have been identified as inhibitors of inflammatory pathways. The unique electronic properties conferred by the methyl groups could be leveraged to design potent and selective anti-inflammatory agents. researchgate.net

| Potential Research Niche | Rationale Based on Quinoline Chemistry | Key Molecular Feature to Leverage |

|---|---|---|

| Oncology | The 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibitors and cytotoxic agents. mdpi.com | Reactive C4-Cl for derivatization into 4-amino analogues. |

| Infectious Diseases | The quinoline ring is a core component of many antimalarial, antibacterial, and antifungal drugs. semanticscholar.org | Trimethyl substitution pattern for novel steric interactions with microbial targets. |

| Neurology | Chloroquinoline derivatives can modulate amyloid precursor protein processing, relevant to Alzheimer's disease. nih.gov | Altered lipophilicity for potential blood-brain barrier penetration. |

| Immunology | Substituted quinolines have demonstrated anti-inflammatory properties. researchgate.net | Unique electronic distribution from methyl groups influencing target binding. |

Advancements in Synthetic Route Efficiency and Selectivity

The synthesis of polysubstituted quinolines like 4-Chloro-3,5,7-trimethylquinoline can be challenging using classical methods, often requiring harsh conditions and resulting in modest yields. Future research should focus on applying modern synthetic methodologies to improve the efficiency, selectivity, and environmental footprint of its preparation.

Traditional routes, such as the Skraup or Friedländer synthesis, followed by a chlorination step using reagents like phosphorus oxychloride, can be effective but lack elegance and efficiency. google.com Advanced strategies could provide significant improvements:

Transition-Metal-Catalyzed Annulation: Modern methods involving catalysts based on palladium, copper, or iron could enable a more direct and atom-economical construction of the trimethyl-substituted quinoline core. mdpi.com

C-H Activation/Functionalization: Rather than building the ring from pre-functionalized precursors, strategies involving the direct C-H activation of simpler anilines and coupling partners could offer a more convergent and efficient route.

Photoredox Catalysis: Visible-light-mediated reactions represent a green and powerful tool for organic synthesis. Developing a photocatalytic cyclization to form the quinoline ring could offer mild conditions and unique reactivity. mdpi.com

Flow Chemistry: For improved safety, scalability, and reaction control, transferring the synthesis to a continuous flow process could be highly beneficial, particularly for potentially hazardous chlorination steps.

| Synthetic Approach | Potential Advantages for 4-Chloro-3,5,7-trimethylquinoline | Area for Research Focus |

|---|---|---|

| Classical (e.g., Skraup + POCl₃) | Established and well-understood reaction mechanisms. | Optimization of harsh conditions and improvement of yields. |

| Modern (e.g., Metal-Catalyzed Annulation) | Higher efficiency, milder conditions, broader substrate scope. mdpi.com | Identification of suitable catalysts and starting materials for the specific substitution pattern. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times and potentially higher yields. nih.gov | Adapting nucleophilic substitution or cyclization conditions for microwave irradiation. |

| TMSCl-Mediated Cyclization | Provides an efficient one-pot method for generating 4-chloroquinolines directly. rsc.org | Exploring the feasibility with the required trimethyl-substituted azide (B81097) precursor. |

Exploration of Novel Reactivity Patterns

The primary and most predictable point of reactivity on 4-Chloro-3,5,7-trimethylquinoline is the C4-Cl bond. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for creating derivatives. nih.govmdpi.comresearchgate.net Future work should systematically explore the scope of this reaction with a wide array of nucleophiles (amines, thiols, alcohols, etc.) to build a foundation for chemical library synthesis.

Beyond this established reactivity, future research should aim to uncover novel reactivity patterns:

Cross-Coupling Reactions: The C4-Cl bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of carbon-based substituents (aryl, alkyl, alkynyl groups), vastly expanding the accessible chemical space from this scaffold.

C-H Functionalization: The quinoline core possesses C-H bonds at the C2, C6, and C8 positions. Developing conditions for the regioselective functionalization of these positions, while the C4-Cl group is still present, would be a significant advancement. This could provide access to tetra- or penta-substituted quinolines that are otherwise difficult to synthesize. researchgate.net

Reactivity of Methyl Groups: The three methyl groups, particularly those at C5 and C7, could potentially be functionalized through radical-based reactions (e.g., benzylic bromination) to introduce further points of diversification.

Development of High-Throughput Screening for Chemical Libraries

To efficiently explore the biological potential of the 4-Chloro-3,5,7-trimethylquinoline scaffold, the development of a dedicated chemical library for high-throughput screening (HTS) is a critical future direction. mdpi.comchemdiv.com The reactivity of the C4-chloro group is perfectly suited for combinatorial chemistry.

A strategic approach would involve:

Scaffold Synthesis: Optimization of a scalable and efficient synthesis of the core 4-Chloro-3,5,7-trimethylquinoline molecule.

Library Generation: Parallel synthesis of a diverse library of derivatives by reacting the core scaffold with a large collection of building blocks, primarily via the SNAr reaction at the C4 position. A diverse set of primary and secondary amines would be a logical starting point. stanford.edu

Assay Development: Creation of robust and miniaturized biological assays relevant to the research niches identified in section 7.1 (e.g., kinase inhibition assays, antimicrobial growth assays).

HTS Campaign: Screening the synthesized library against the developed assays to identify "hit" compounds that exhibit desired biological activity. nih.gov The hits from this screen would then become the starting points for more focused medicinal chemistry efforts.

This workflow transforms the single compound into a platform for discovery, enabling a rapid and unbiased search for new bioactive agents.

Integration of Machine Learning and AI in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. oncodesign-services.comnih.gov These computational tools can dramatically accelerate the research and development timeline for derivatives of 4-Chloro-3,5,7-trimethylquinoline.

Key applications include:

De Novo Design: Generative AI models, trained on vast databases of known bioactive molecules, can design novel virtual compounds based on the 4-Chloro-3,5,7-trimethylquinoline scaffold. openheritage.eu These models can optimize for predicted activity against a specific target, as well as for desirable drug-like properties (e.g., solubility, low toxicity), guiding synthetic efforts toward molecules with a higher probability of success. intimal.edu.my

Predictive Modeling (QSPR/QSAR): ML models can be built to predict the structure-property relationships (QSPR) and structure-activity relationships (QSAR) for a series of derivatives. researchgate.net For example, a model could be trained to predict the anticancer activity of different 4-amino analogues, allowing chemists to prioritize the synthesis of the most promising candidates.

Synthesis Route Prediction and Optimization: AI platforms can predict retrosynthetic pathways for complex molecules, suggesting viable and efficient routes for both the core scaffold and its derivatives. harvard.edu Furthermore, ML algorithms can optimize reaction conditions (temperature, solvent, catalyst) by analyzing experimental data, reducing the number of experiments needed to achieve high yields. openheritage.eu

By integrating AI and ML, the process of exploring the chemical space around 4-Chloro-3,5,7-trimethylquinoline can be made more intelligent, efficient, and cost-effective, ultimately accelerating the journey from a novel scaffold to a functional molecule.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-3,5,7-trimethylquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 4-chloro-3,5,7-trimethylquinoline can be approached via classical methods like the Skraup synthesis , which involves cyclization of aniline derivatives with glycerol and sulfuric acid under reflux. For methyl-substituted quinolines, solid-phase synthesis (e.g., using pseudoephedrine glycinamide alkylation) allows precise control over substituent positions . Optimizing reaction conditions (e.g., temperature, catalyst choice) is critical:

- Catalyst Selection : Lewis acids (e.g., NbCl₅) enhance cyclization efficiency for chlorinated intermediates .

- Purification : Column chromatography or recrystallization from ethanol improves purity, as seen in ethyl quinoline carboxylate derivatives .

Yield is influenced by stoichiometry of methyl donors (e.g., methyl acetoacetate) and chlorinating agents (e.g., POCl₃).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-chloro-3,5,7-trimethylquinoline?

- Methodological Answer : A combination of NMR (¹H/¹³C) and FT-IR is essential for confirming substituent positions and chlorine integration. For example:

- ¹H NMR : Methyl groups at positions 3,5,7 appear as distinct singlets (δ 2.4–2.6 ppm), while the quinoline aromatic protons show splitting patterns indicative of substitution .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₃ClN: calc. 206.0735) .

UV-Vis and fluorescence spectroscopy further assess electronic properties, particularly solvatochromic shifts in polar solvents .

Q. How can researchers design initial biological activity screens for novel quinoline derivatives like 4-chloro-3,5,7-trimethylquinoline?

- Methodological Answer : Begin with in vitro assays targeting antimicrobial (e.g., bacterial MIC assays) and anticancer (e.g., MTT viability tests) activities. Key steps:

- Target Selection : Prioritize kinases (e.g., PDGF-RTK) or microbial enzymes (e.g., Plasmodium DHODH) based on quinoline’s known targets .

- Dose-Response Curves : Use concentrations from 1–100 μM, referencing ethyl carboxylate derivatives with IC₅₀ values <10 μM .

Include positive controls (e.g., chloroquine for antimalarial screens) and validate via SPR analysis for binding kinetics .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of 4-chloro-3,5,7-trimethylquinoline derivatives?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Mitigation strategies:

- Prodrug Design : Esterification (e.g., ethyl carboxylate moieties) improves bioavailability, as demonstrated in related quinoline esters .

- Metabolite Identification : Use LC-MS/MS to track in vivo degradation pathways and correlate with activity loss .

- Formulation Optimization : Co-solvents (e.g., DMSO:PEG 400 mixtures) enhance solubility for in vivo dosing .

Q. How does the introduction of methyl groups at positions 3,5,7 affect the photophysical properties and solvatochromic behavior of 4-chloro-quinoline derivatives?

- Methodological Answer : Methyl groups induce steric and electronic effects :

- Reduced Solvatochromism : Methyl substitution decreases polarity, diminishing solvent-dependent spectral shifts (λmax varies by <10 nm in ethanol vs. hexane) .

- Fluorescence Quenching : Bulky methyl groups increase non-radiative decay, lowering quantum yields (Φ <0.2 vs. Φ ~0.5 for unsubstituted quinolines) .

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, showing methyl groups raise energy levels by 0.3–0.5 eV .

Q. What computational approaches are recommended to predict the binding affinity of 4-chloro-3,5,7-trimethylquinoline with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess interactions:

- Docking : Use crystal structures of target proteins (e.g., SARS-CoV-2 Mpro, PDB: 6LU7) to identify binding pockets .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify ΔGbind, with methyl groups contributing hydrophobic interactions (ΔG ~-5 kcal/mol) .

Validate predictions with SPR or ITC experimental data .

Q. How can researchers address low aqueous solubility of 4-chloro-3,5,7-trimethylquinoline in pharmacological assays?

- Methodological Answer : Employ co-solvent systems (e.g., 10% DMSO in PBS) or nanoparticle encapsulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.